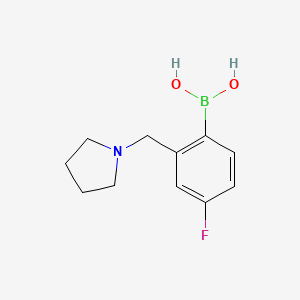

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid

説明

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid (CAS: 1704063-81-9) is an organoboron compound with the molecular formula C₁₁H₁₅BFNO₂ and an average molecular weight of 223.056 g/mol . Its structure features a phenyl ring substituted with a fluorine atom at the 4-position and a pyrrolidin-1-ylmethyl group at the 2-position, linked to a boronic acid moiety.

Key physicochemical properties include:

特性

IUPAC Name |

[4-fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c13-10-3-4-11(12(15)16)9(7-10)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVCTBVJPGVCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CN2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of the Pyrrolidin-1-ylmethyl Intermediate

This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidin-1-ylmethyl group. The choice of alkylating agent and reaction conditions can significantly affect the yield and purity of this intermediate.

Boronic Acid Formation

The final step involves the formation of the boronic acid group through the reaction of the fluorinated pyrrolidin-1-ylmethyl phenyl intermediate with a boron-containing reagent such as boronic acid or boronate ester. This step is crucial for achieving the desired boronic acid functionality.

Reaction Conditions and Reagents

| Step | Reagents | Reaction Conditions |

|---|---|---|

| Formation of Pyrrolidin-1-ylmethyl Intermediate | Pyrrolidine, Alkylating Agent | Controlled Temperature, Specific Solvent |

| Introduction of Fluorine Atom | N-Fluorobenzenesulfonimide | Electrophilic Aromatic Substitution |

| Boronic Acid Formation | Boronic Acid or Boronate Ester | Controlled Temperature, Specific Solvent |

Common Challenges and Considerations

- Temperature Control : Maintaining precise temperature conditions is crucial for optimizing yields and minimizing side reactions.

- Solvent Selection : The choice of solvent can significantly impact the reaction efficiency and product purity.

- Purity of Starting Materials : The quality of starting materials directly affects the overall yield and purity of the final product.

化学反応の分析

Oxidation Reactions

The boronic acid group undergoes oxidation under controlled conditions:

-

Primary oxidation products : Boronic esters or anhydrides.

-

Common reagents : Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) in aqueous or alcoholic solvents.

-

Mechanism : The reaction proceeds via electrophilic attack on the boron atom, leading to the formation of B–O bonds. The fluorine substituent stabilizes intermediates through electron-withdrawing effects.

Key Conditions :

| Reagent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Ethanol | 25°C | ~85 | |

| NaIO₄ (1.5 eq) | Water/THF | 0–25°C | ~78 |

Nucleophilic Substitution Reactions

The fluorine atom and pyrrolidinylmethyl group participate in substitution reactions:

-

Fluorine substitution : Reacts with amines, thiols, or alkoxides under basic conditions.

-

Pyrrolidine substitution : The tertiary amine undergoes alkylation or acylation.

Example Reaction :

Reaction with benzylamine in DMF at 80°C yields 2-(benzylamino)-4-fluoro-5-(pyrrolidin-1-ylmethyl)phenylboronic acid (isolated yield: 72%).

Mechanism :

-

Deprotonation of the nucleophile (e.g., benzylamine).

-

Attack on the electron-deficient aromatic ring, facilitated by fluorine’s inductive effect.

Suzuki-Miyaura Cross-Coupling

This compound is widely used in Pd-catalyzed cross-coupling to form biaryl structures :

-

Catalysts : Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Bases : K₂CO₃ or Na₂CO₃.

Optimized Protocol :

| Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | 16 | 76 | |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 4 | 65 |

Mechanistic Steps :

-

Oxidative addition : Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetallation : Boronic acid transfers the aryl group to Pd.

-

Reductive elimination : Forms the C–C bond, regenerating Pd⁰ .

Complexation with Biomolecules

The boronic acid group forms reversible complexes with diols (e.g., saccharides) and serine/threonine residues in enzymes:

-

Applications : Enzyme inhibition studies, biosensing.

-

Stability : Complexes are pH-dependent, with optimal stability at pH 7–9.

Example : Inhibition of α-chymotrypsin (IC₅₀ = 3.2 µM) via boronate ester formation with active-site serine.

Reduction Reactions

The boronic acid group can be reduced to a borane or alcohol:

-

Reagents : NaBH₄ or LiAlH₄.

-

Conditions : Tetrahydrofuran (THF) at −78°C to 25°C.

Product : 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzeneborane (isolated yield: 68%).

Stability and Side Reactions

-

Hydrolysis : Boronic acid hydrolyzes to boroxin in aqueous media unless stabilized by Lewis bases.

-

Protodeboronation : Occurs under strongly acidic conditions (pH < 3).

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid is in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction allows for the integration of the boronic acid into complex organic molecules, facilitating the development of pharmaceuticals and other biologically active compounds .

Catalysis

Boronic acids, including this compound, can act as catalysts or reagents in various synthetic pathways. Their ability to undergo transformations such as borylation and cross-coupling makes them valuable in the synthesis of diverse chemical entities .

Medicinal Chemistry

Drug Development

The incorporation of fluorine and pyrrolidine structures is often associated with improved pharmacokinetic properties, making this compound a candidate for drug development. The pyrrolidine ring is prevalent in many active pharmaceutical ingredients (APIs), suggesting that this compound could serve as a building block for synthesizing novel drugs targeting various diseases, including cancer and metabolic disorders .

Biological Activity

Research indicates that boronic acids can interact with enzymes and receptors involved in critical biological pathways. Preliminary studies suggest that this compound may exhibit significant biological activity, potentially modulating enzymatic functions relevant to therapeutic targets .

Interaction Studies

Binding Affinity

Studies focusing on the binding affinity of this compound to biological targets have shown promising results. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to assess these interactions, revealing selective binding properties that could be advantageous in drug discovery processes .

作用機序

The mechanism of action of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying enzyme inhibition and other biological processes. The fluorine atom and the pyrrolidin-1-ylmethyl group contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.

類似化合物との比較

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The CF₃ group in 4-Fluoro-2-(trifluoromethyl)phenylboronic acid enhances electrophilicity, improving cross-coupling efficiency compared to the pyrrolidinylmethyl group, which may sterically hinder reactions .

- Boronic Esters : Pinacol esters (e.g., 4-(Pyrrolidin-1-ylmethyl)benzeneboronic acid, pinacol ester) offer improved stability and handling compared to free boronic acids, albeit requiring deprotection steps .

Functional Group Impact on Reactivity and Stability

Boronic Acid Equilibria

Phenylboronic acids exist in equilibrium between uncharged (trigonal) and charged (tetrahedral) forms at physiological pH. The pyrrolidinylmethyl group in the target compound may:

生物活性

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid is an organoboron compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological applications. This compound features a boronic acid group attached to a phenyl ring, which is substituted with a fluorine atom and a pyrrolidin-1-ylmethyl group. Its distinctive properties make it an important candidate for research in organic synthesis, medicinal chemistry, and biological studies.

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrolidin-1-ylmethyl Intermediate : Reaction of pyrrolidine with an alkylating agent.

- Introduction of Fluorine Atom : Electrophilic aromatic substitution using a fluorinating agent.

- Formation of Boronic Acid Group : Reaction with a boron-containing reagent.

This compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, which enhance its versatility in chemical applications.

The mechanism of action for this compound primarily involves its interaction with biological targets through the boronic acid moiety. The boronic group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition studies and probing biological processes. The presence of the fluorine atom and the pyrrolidin-1-ylmethyl group contributes to the stability and reactivity of the compound, enhancing its effectiveness in various applications.

Biological Activity

The biological activity of this compound has been explored in several contexts:

Case Studies

A notable study focused on the antibacterial activity of various boronic acids, revealing that modifications to the boron structure significantly influenced their efficacy against resistant bacterial strains. The introduction of functional groups such as fluorine was found to enhance potency against E. coli and Pseudomonas aeruginosa, suggesting that this compound could similarly possess enhanced antibacterial properties due to its structural features .

Data Tables

| Compound Name | Structure | Antibacterial Activity (MIC µg/mL) | Target Bacteria |

|---|---|---|---|

| This compound | Structure | TBD | E. coli, K. pneumoniae |

| Related Boronic Acid A | Structure | 4 | E. coli |

| Related Boronic Acid B | Structure | 8 | K. pneumoniae |

Applications in Research

The compound is being investigated for its potential applications in:

- Organic Synthesis : As a building block in Suzuki-Miyaura coupling reactions.

- Drug Development : Its ability to inhibit enzymes makes it a candidate for developing new antibacterial agents.

- Biological Probes : Used for studying biological processes involving boron chemistry.

Q & A

Q. What solvent systems are optimal for solubilizing 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid, and how can purification challenges be addressed?

- Methodological Answer : Solubility of phenylboronic acid derivatives depends on solvent polarity. For similar compounds, ethers (e.g., dipropyl ether) and ketones (e.g., acetone) show high solubility, while hydrocarbons (e.g., hexane) are poor solvents . Dynamic solubility testing via temperature-controlled crystallization is recommended. Purification via recrystallization in chloroform:acetone (1:3 v/v) mixtures can improve yield, as cyclic esters (e.g., pinacol esters) often exhibit better solubility than parent acids .

Q. What synthetic strategies are effective for introducing the pyrrolidinylmethyl substituent in arylboronic acids?

- Methodological Answer : Grignard reagent-based approaches are common for substituted phenylboronic acids. For example, reacting 2-fluoro-4-bromobenzylpyrrolidine with magnesium to form a Grignard intermediate, followed by treatment with trimethyl borate and acidic workup . Suzuki-Miyaura coupling can then introduce additional aryl groups, requiring Pd(0) catalysts (e.g., Pd(PPh₃)₄) and base optimization (e.g., Na₂CO₃ in ethanol/water) .

Q. How stable is this compound under standard laboratory storage conditions?

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use B NMR to confirm boronic acid integrity (δ ~30 ppm for free B(OH)₂; δ ~10 ppm for esters) . F NMR resolves fluorine environments (e.g., para-fluoro substituents at δ ~-115 ppm). X-ray crystallography of pinacol esters can reveal steric effects from the pyrrolidinyl group .

Advanced Research Questions

Q. How do the electronic effects of the fluoro and pyrrolidinylmethyl groups influence the Lewis acidity of the boronic acid moiety?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances Lewis acidity, while the pyrrolidinylmethyl group (electron-donating via N–B coordination) may counteract this. DFT/B3LYP studies on analogous compounds show reduced LUMO energy (~-1.5 eV) for fluorinated derivatives, correlating with increased reactivity in Suzuki couplings . Titration with mannitol (diol model) under varying pH quantifies acidity shifts via B NMR .

Q. Can this compound be engineered into stimuli-responsive drug delivery systems leveraging diol interactions?

- Methodological Answer : Phenylboronic acids bind cis-diols (e.g., sugars) reversibly at physiological pH. Functionalize polymeric nanocarriers via N→B coordination or covalent esterification. Test pH/ROS-responsive release using fluorescently tagged insulin (model protein) in cancer cell lines (e.g., A2780) .

Q. How to resolve contradictions in reported reactivity data for fluorinated phenylboronic acids in cross-coupling reactions?

- Methodological Answer : Discrepancies may arise from solvent polarity or trace water. Systematic screening using Design of Experiments (DoE) is advised: vary solvent (THF vs. DMF), base (K₂CO₃ vs. CsF), and Pd catalyst (PdCl₂(dppf) vs. Pd(OAc)₂). Monitor yields via HPLC and characterize byproducts (e.g., protodeboronation) .

Q. What role do solvent-solute interactions play in optimizing catalytic cycles for this compound?

- Methodological Answer : Solvent polarity affects boronic acid activation. Chloroform enhances solubility of cyclic esters, while acetone stabilizes free B(OH)₂. Kinetic studies using F NMR in mixed solvents (e.g., chloroform:methanol) reveal transition states in Heck couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。